molecular formula C12H2BrCl5O B009608 Dibenzofuran, bromopentachloro- CAS No. 107103-81-1

Dibenzofuran, bromopentachloro-

Cat. No. B009608
M. Wt: 419.3 g/mol
InChI Key: GTNBPBFETFKKAM-UHFFFAOYSA-N
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Description

Dibenzofuran, bromopentachloro- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a halogenated dibenzofuran compound that is synthesized through a multi-step process.

Mechanism Of Action

The mechanism of action of dibenzofuran, bromopentachloro- is not well understood. However, it is believed to act as a nucleophile in many reactions, attacking electrophilic centers on other molecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of dibenzofuran, bromopentachloro-. However, it is known to be toxic and should be handled with care.

Advantages And Limitations For Lab Experiments

One advantage of using dibenzofuran, bromopentachloro- in lab experiments is its ability to act as a versatile reagent in a variety of reactions. However, its toxicity and potential hazards should be taken into consideration when handling this compound.

Future Directions

There are several future directions for the study of dibenzofuran, bromopentachloro-. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the exploration of its potential applications in other fields, such as materials science and pharmacology. Additionally, more research is needed to fully understand the mechanism of action and potential hazards associated with this compound.
Conclusion
In conclusion, dibenzofuran, bromopentachloro- is a halogenated dibenzofuran compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, it has the potential to be a valuable tool in the field of organic chemistry and beyond.

Synthesis Methods

The synthesis of dibenzofuran, bromopentachloro- involves several steps. The starting material is dibenzofuran, which is first reacted with bromine to form dibromodibenzofuran. This compound is then reacted with pentachloroethane in the presence of a catalyst to form dibenzofuran, bromopentachloro-. The final product is then purified through a series of recrystallization steps.

Scientific Research Applications

Dibenzofuran, bromopentachloro- has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. It has been used as a reagent in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Sonogashira reactions. It has also been used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

7-bromo-1,2,3,4,6-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2BrCl5O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNBPBFETFKKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2BrCl5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147921
Record name Dibenzofuran, bromopentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzofuran, bromopentachloro-

CAS RN

107103-81-1
Record name Dibenzofuran, bromopentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, bromopentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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